1,3,5-Tris(diphenylamino)benzene
1,3,5-Tris(diphenylamino)benzene
Brand Name:
Vulcanchem
CAS No.:
126717-23-5
VCID:
VC21202910
InChI:
InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H
SMILES:
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Molecular Formula:
C42H33N3
Molecular Weight:
579.7 g/mol
1,3,5-Tris(diphenylamino)benzene
CAS No.: 126717-23-5
Cat. No.: VC21202910
Molecular Formula: C42H33N3
Molecular Weight: 579.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126717-23-5 |
|---|---|
| Molecular Formula | C42H33N3 |
| Molecular Weight | 579.7 g/mol |
| IUPAC Name | 1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine |
| Standard InChI | InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H |
| Standard InChI Key | DPFGGYIWNDCEJM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator